molecular formula C21H23NO4 B11379585 N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11379585
M. Wt: 353.4 g/mol
InChI Key: ZJRBLMHLBCKRTP-UHFFFAOYSA-N
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Description

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound that features a unique combination of furan and trimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of furan-2-ylmethylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The furan rings and trimethylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(furan-2-ylmethyl)acetamide: Lacks the trimethylphenoxy group, which may result in different biological activity.

    2-(2,4,6-trimethylphenoxy)acetamide: Lacks the furan rings, which may affect its chemical reactivity and applications.

Uniqueness

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both furan and trimethylphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C21H23NO4/c1-15-10-16(2)21(17(3)11-15)26-14-20(23)22(12-18-6-4-8-24-18)13-19-7-5-9-25-19/h4-11H,12-14H2,1-3H3

InChI Key

ZJRBLMHLBCKRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)C

Origin of Product

United States

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